![molecular formula C11H10F3N3 B2790262 1-[2-(Trifluoromethyl)benzyl]-1H-imidazol-2-amine CAS No. 1179932-07-0](/img/structure/B2790262.png)

1-[2-(Trifluoromethyl)benzyl]-1H-imidazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

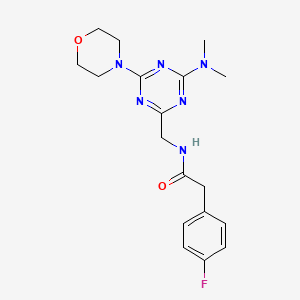

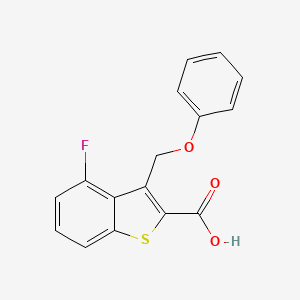

“1-[2-(Trifluoromethyl)benzyl]-1H-imidazol-2-amine” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and has become an important synthon in the development of new drugs .

Molecular Structure Analysis

The molecular structure of “this compound” consists of an imidazole ring attached to a benzyl group that carries a trifluoromethyl group . The molecular formula is C11H10F3N3.Scientific Research Applications

1-[2-(Trifluoromethyl)benzyl]-1H-imidazol-2-amine has been extensively studied for its potential therapeutic applications. It has been shown to inhibit several enzymes and receptors, including histone demethylases, monoamine oxidases, and adenosine receptors. These inhibitory effects make this compound a promising candidate for the development of new drugs for the treatment of cancer, depression, and other diseases. This compound has also been investigated for its potential use in the development of new imaging agents for the detection of cancer and other diseases.

Mechanism of Action

Target of Action

It is known that imidazole derivatives, which this compound is a part of, have a broad range of chemical and biological properties . They have been found to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

It is known that imidazole derivatives can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Biochemical Pathways

Imidazole derivatives are known to affect a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Given the wide range of biological activities associated with imidazole derivatives, it can be inferred that this compound may have diverse effects at the molecular and cellular level .

Advantages and Limitations for Lab Experiments

1-[2-(Trifluoromethyl)benzyl]-1H-imidazol-2-amine has several advantages for lab experiments. It is a potent inhibitor of several enzymes and receptors, making it a useful tool for studying their functions. This compound is also relatively easy to synthesize, with a high yield, making it cost-effective for research purposes. However, this compound also has some limitations. It is a small molecule and may not be selective for specific enzymes or receptors. Additionally, this compound may have off-target effects, leading to unintended consequences in lab experiments.

Future Directions

There are several future directions for research on 1-[2-(Trifluoromethyl)benzyl]-1H-imidazol-2-amine. One area of interest is the development of new drugs based on this compound for the treatment of cancer and other diseases. Another area of interest is the development of new imaging agents based on this compound for the detection of cancer and other diseases. Further research is also needed to better understand the mechanism of action of this compound and its effects on different enzymes and receptors. Finally, research is needed to develop more selective inhibitors based on this compound to minimize off-target effects.

Synthesis Methods

The synthesis of 1-[2-(Trifluoromethyl)benzyl]-1H-imidazol-2-amine involves several steps, starting with the reaction of 2-(trifluoromethyl)benzylamine with 2-chloro-1H-imidazole-1-ethanol in the presence of a base such as sodium hydride. This reaction yields the intermediate product, which is then treated with trifluoroacetic acid to remove the protecting group and obtain the final product, this compound. The yield of this synthesis method is high, making it a cost-effective and efficient way to produce this compound for scientific research purposes.

Safety and Hazards

While the specific safety and hazards of “1-[2-(Trifluoromethyl)benzyl]-1H-imidazol-2-amine” are not detailed in the available literature, it’s important to note that chemicals with similar structures can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .

properties

IUPAC Name |

1-[[2-(trifluoromethyl)phenyl]methyl]imidazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3N3/c12-11(13,14)9-4-2-1-3-8(9)7-17-6-5-16-10(17)15/h1-6H,7H2,(H2,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLQKMLYGLHEZKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=CN=C2N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexyl-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2790188.png)

![2-Benzamido-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2790192.png)

![5-Fluoro-2-[4-(hydroxymethyl)piperidin-1-yl]benzaldehyde hydrochloride](/img/structure/B2790194.png)

![1-(3,4-dimethylphenyl)-N-({5-[(4-methylpiperidin-1-yl)sulfonyl]-2-thienyl}methyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2790198.png)

![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2790200.png)